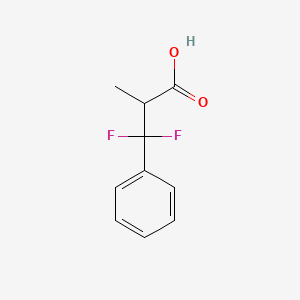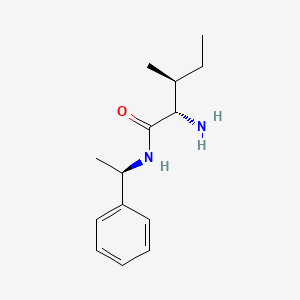
(2s,3s)-2-Amino-3-methyl-N-((R)-1-phenylethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide is a chiral compound with significant importance in various scientific fields. Its unique stereochemistry, characterized by the presence of multiple chiral centers, makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of chiral amines and aldehydes, followed by reductive amination to form the desired amide. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or the use of biocatalysts. These methods offer higher yields and better stereoselectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
(2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide
- (2R,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide
- (2R,3R)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide
Uniqueness
(2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for applications requiring high stereoselectivity and specificity .
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-10(2)13(15)14(17)16-11(3)12-8-6-5-7-9-12/h5-11,13H,4,15H2,1-3H3,(H,16,17)/t10-,11+,13-/m0/s1 |
InChI Key |
NYJBZGDIBRHACS-LOWVWBTDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H](C)C1=CC=CC=C1)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


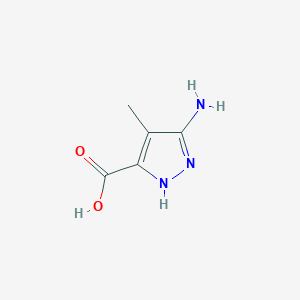
![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)
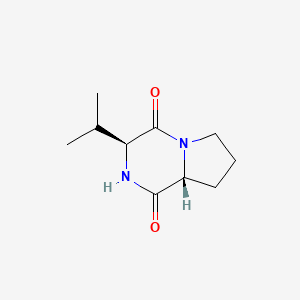
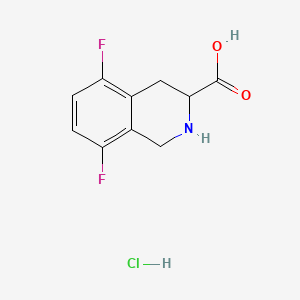
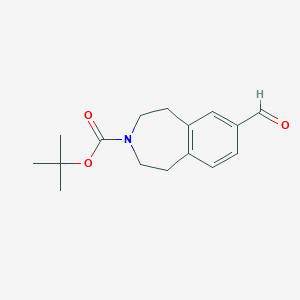
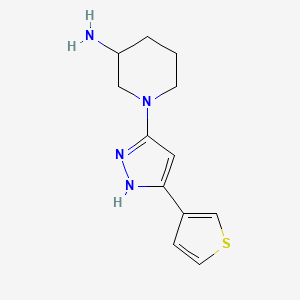
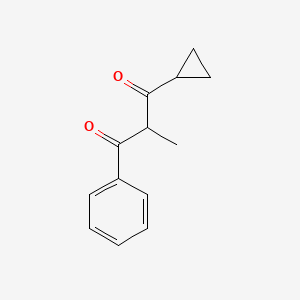
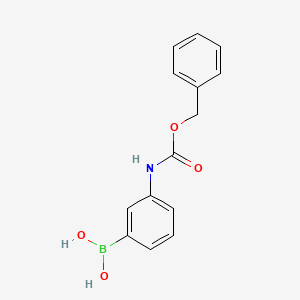
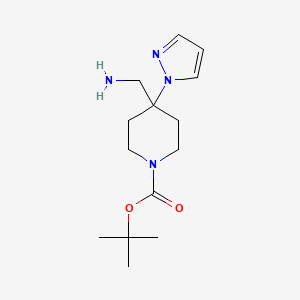
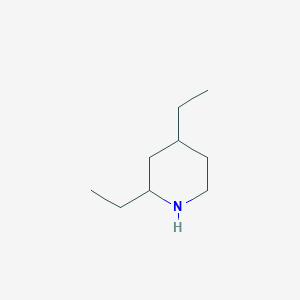
![N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine](/img/structure/B15302207.png)
![tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15302208.png)
